molecular formula C14H22ClN3 B1399282 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane CAS No. 1316227-04-9

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane

Cat. No.: B1399282
CAS No.: 1316227-04-9
M. Wt: 267.8 g/mol
InChI Key: LGFLNXDXMLKGOF-UHFFFAOYSA-N
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Description

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane is a compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane typically involves the reaction of 6-chloropyrimidine with an appropriate azepane derivative. One common method involves the use of 2-methyl-4-chloropyrimidine as a starting material, which undergoes regioselective coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as cesium carbonate in solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The azepane ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize the azepane ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different azepane derivatives with altered functional groups.

Scientific Research Applications

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The azepane ring may contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azepane ring and the chloropyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(6-chloropyrimidin-4-yl)methyl]-1-propan-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-11(2)18-6-3-4-12(5-7-18)8-13-9-14(15)17-10-16-13/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLNXDXMLKGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(CC1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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